3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-11-17(18(23-27-11)12-5-3-4-6-14(12)20)19(25)21-9-15-13-10-26-8-7-16(13)24(2)22-15/h3-6H,7-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMGDAURYUOWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C4=C3COCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide (commonly referred to as compound X ) represents a novel class of isoxazole derivatives with potential therapeutic applications. This article reviews the biological activity of compound X, focusing on its anticancer properties, anti-inflammatory effects, and mechanism of action.
Chemical Structure
Compound X can be characterized by the following chemical structure:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compound X:
- Anticancer Activity : Compound X has shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : It exhibits potential in reducing inflammation markers in vitro and in vivo.
- Mechanism of Action : The compound's mechanism involves interaction with specific cellular pathways and targets.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of compound X against different cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 26 | Induction of apoptosis |
| MCF-7 (Breast) | 0.39 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 0.46 | Cell cycle arrest at SubG1/G1 phase |
| HepG2 (Liver) | 0.74 | DNA binding interaction |
These results indicate that compound X has a potent effect on cell viability and can induce apoptosis in a dose-dependent manner.
Case Studies
- Study by Wei et al. (2022) : Investigated the anticancer effects of isoxazole derivatives, including compound X. The study found that compound X significantly inhibited the growth of A549 cells with an IC50 value of 26 µM, indicating its potential as an anticancer agent .
- Research by Zheng et al. (2022) : Focused on the mechanism through which compound X induces apoptosis in MCF-7 cells. The study reported that it inhibits Aurora-A kinase activity with an IC50 of 0.39 µM, leading to cell cycle arrest and subsequent apoptosis .
Anti-inflammatory Properties
In addition to its anticancer activity, compound X has been evaluated for its anti-inflammatory effects.
Mechanism
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies demonstrated a significant reduction in these markers when treated with compound X.
Experimental Findings
A recent study reported that treatment with compound X resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Hydroxyl (5d) or methoxy (6a) substituents increase polarity, likely reducing blood-brain barrier permeability compared to the target compound .
Pyridine () and pyrazole (target) differ in electronic properties; pyridine’s basicity may alter pharmacokinetics.
Physicochemical and Spectral Data
- Melting Points: Analogs with hydroxyl groups (5d: 228–229°C) exhibit higher melting points than non-polar derivatives, aligning with increased crystallinity due to hydrogen bonding .
- NMR Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
